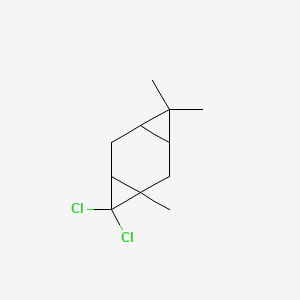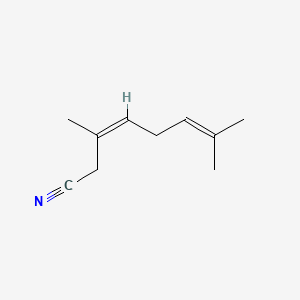![molecular formula C8H17Cl2N2O4P B14682326 2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one CAS No. 39800-23-2](/img/structure/B14682326.png)
2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 is a chemical compound known for its unique structure and properties This compound is characterized by the presence of chloroethyl groups, a hydroperoxy group, and a methyl group attached to an oxo structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 typically involves the reaction of 2-chloroethylamine with appropriate reagents under controlled conditions. One common method includes the use of chloroanhydrides of carboxylic acids in the presence of pyridine as a catalyst . The reaction is carried out in a chloroform solvent, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form different oxides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an alkylating agent.
Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to the formation of cross-links that prevent DNA replication and transcription . The molecular targets include guanine and cytosine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar alkylating properties.
N,N-bis(2-chloroethyl)amides: Compounds with similar structures but different functional groups.
Carmustine: An alkylating agent used in chemotherapy with a similar mechanism of action.
Uniqueness
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
39800-23-2 |
|---|---|
分子式 |
C8H17Cl2N2O4P |
分子量 |
307.11 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C8H17Cl2N2O4P/c1-11-8(16-13)2-7-15-17(11,14)12(5-3-9)6-4-10/h8,13H,2-7H2,1H3 |
InChI 键 |
WFYRJCRAKJDMNE-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CCOP1(=O)N(CCCl)CCCl)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


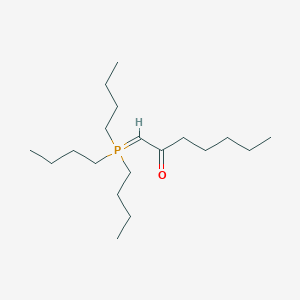


![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
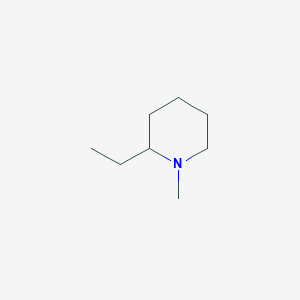


![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
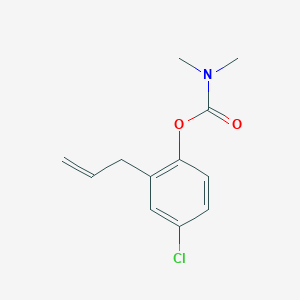
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
